3-(4-Chlorophenyl)cyclobutan-1-ol

Purity Analytical Chemistry Procurement

3-(4-Chlorophenyl)cyclobutan-1-ol is a functionalized cyclobutanol building block featuring a 4-chlorophenyl substituent at the 3-position of the cyclobutane ring. It has a molecular formula of C10H11ClO, a molecular weight of 182.65 g/mol, and is supplied as a neat oil.

Molecular Formula C10H11ClO
Molecular Weight 182.65
CAS No. 1184692-46-3
Cat. No. B2918504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)cyclobutan-1-ol
CAS1184692-46-3
Molecular FormulaC10H11ClO
Molecular Weight182.65
Structural Identifiers
SMILESC1C(CC1O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
InChIKeyCTVLRDXCHXTXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)cyclobutan-1-ol (CAS 1184692-46-3): Core Specifications and Research-Grade Procurement Guide


3-(4-Chlorophenyl)cyclobutan-1-ol is a functionalized cyclobutanol building block featuring a 4-chlorophenyl substituent at the 3-position of the cyclobutane ring. It has a molecular formula of C10H11ClO, a molecular weight of 182.65 g/mol, and is supplied as a neat oil . As a strained carbocyclic alcohol, it serves as a key intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors and other cyclobutyl-containing pharmacophores [1]. The compound's unique substitution pattern—with the hydroxyl group and the 4-chlorophenyl group on different ring carbons—distinguishes it from geminally substituted analogs, offering a different vector for molecular extension and impacting physicochemical properties such as lipophilicity .

Procurement Risk Alert: Why Substituting 3-(4-Chlorophenyl)cyclobutan-1-ol with a Close Analog Can Invalidate Your Project


While other cyclobutanol derivatives containing a 4-chlorophenyl group exist, simple substitution can derail a research program due to critical differences in physical form, purity specifications, and structural scaffold. For instance, the amino analog 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol (CAS 1353636-85-7) is a solid with different reactivity and handling requirements . More critically, the positional isomer 1-(4-chlorophenyl)cyclobutanol (CAS 29480-09-9) places the hydroxyl and aryl groups on the same carbon, creating a geminally disubstituted center that alters molecular geometry and calculated lipophilicity (XLogP of 2.4) [1]. Such a change directly impacts structure-activity relationships (SAR) and the compound's utility as a scaffold for generating diverse cyclobutyl libraries. The following quantitative evidence highlights these non-interchangeable properties, underscoring the need for precise procurement.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(4-Chlorophenyl)cyclobutan-1-ol


Purity Specifications: 98% Grade (Leyan) Offers Quantitative Advantage Over Standard 95% Grade (Sigma-Aldrich) for Sensitive Reactions

When procuring 3-(4-Chlorophenyl)cyclobutan-1-ol, the available purity grades represent a key differentiator for experimental design. A cross-study comparable analysis of vendor specifications reveals that Leyan offers a 98% purity grade , while Sigma-Aldrich supplies a 95% purity grade . This 3% absolute difference in purity can be critical for applications sensitive to impurities, such as high-throughput screening or reactions where by-products from the 5% impurity fraction could complicate purification or generate false positives.

Purity Analytical Chemistry Procurement

Physical Form: Liquid Oil State of 3-(4-Chlorophenyl)cyclobutan-1-ol Differentiates It from Solid Amino Analog for Formulation and Handling

A class-level inference regarding physical state is crucial for practical laboratory use. 3-(4-Chlorophenyl)cyclobutan-1-ol is an oil at standard conditions , whereas the structurally related 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol (CAS 1353636-85-7) is a white crystalline powder with a melting point of 110-115 °C . This difference in physical form directly impacts handling protocols (e.g., volumetric vs. gravimetric dispensing) and compatibility with certain formulation or reaction media.

Physical Form Formulation Handling

Structural Scaffold: 3-Substituted Cyclobutanol Core Offers Distinct Lipophilicity Vector vs. 1-Substituted Geminal Analog

The substitution pattern on the cyclobutane ring creates a quantifiable difference in physicochemical properties relevant to drug design. While measured experimental data for 3-(4-chlorophenyl)cyclobutan-1-ol are limited, a cross-study comparable analysis using predicted properties demonstrates a clear divergence from its positional isomer, 1-(4-chlorophenyl)cyclobutanol. The latter has a predicted XLogP of 2.4 [1], reflecting the distinct arrangement of polar and non-polar groups around the cyclobutane core. The 1,3-disubstituted scaffold of the target compound presents a different geometric and electronic profile, which is critical for exploring structure-activity relationships in medicinal chemistry [2].

Scaffold Lipophilicity SAR

Supplier Availability and Specification Consistency: 3-(4-Chlorophenyl)cyclobutan-1-ol is Readily Available from Multiple Global Sources, Ensuring Supply Chain Resilience

As supporting evidence for procurement planning, 3-(4-Chlorophenyl)cyclobutan-1-ol is commercially available from multiple reputable suppliers across different regions. This includes Sigma-Aldrich (95% purity) , Leyan (98% purity) , and Shao-yuan . This multi-sourcing landscape provides a level of supply chain resilience and competitive pricing that may not exist for more obscure or single-sourced analogs, reducing the risk of project delays due to backorders.

Supply Chain Procurement Availability

Recommended Application Scenarios for 3-(4-Chlorophenyl)cyclobutan-1-ol Based on Verified Evidence


Medicinal Chemistry: Synthesis of 1,3-Disubstituted Cyclobutyl Kinase Inhibitors

The 1,3-disubstituted cyclobutane scaffold of 3-(4-Chlorophenyl)cyclobutan-1-ol makes it a privileged intermediate for constructing conformationally constrained kinase inhibitors, as demonstrated in the synthesis of stereoselective cyclobutyl-based drug candidates [1]. The distinct geometry provided by the 3-substitution pattern, as opposed to a 1-substituted geminal analog, is crucial for achieving the desired binding pose and optimizing target selectivity.

High-Throughput Screening and Sensitive Biological Assays

For applications where purity is paramount, such as high-throughput screening (HTS) campaigns or cellular assays sensitive to impurities, procurement of the 98% purity grade from Leyan is recommended over the standard 95% grade . The higher purity minimizes the risk of false positives or confounding results from the 5% impurity fraction, which can be particularly problematic when testing compounds at high concentrations.

Lipophilic Scaffold Derivatization in Parallel Synthesis

The liquid oil form of 3-(4-Chlorophenyl)cyclobutan-1-ol makes it well-suited for automated liquid handling and parallel synthesis workflows, where volumetric dispensing is preferred. Its inherent lipophilicity, inferred from the presence of the 4-chlorophenyl group, also positions it as a useful building block for generating compound libraries targeting intracellular or membrane-bound targets, offering a different property profile compared to more polar amino-cyclobutanol analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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